molecular formula C18H17NO2 B1234630 [(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate

[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate

Cat. No.: B1234630
M. Wt: 279.3 g/mol
InChI Key: BBZNBHCMNOAMGH-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methylbenzoic acid (3,4-dihydro-2H-naphthalen-1-ylideneamino) ester is a member of tetralins.

Scientific Research Applications

  • Host-Guest Chemistry : Pedireddi et al. (1998) explored the use of 3,5-Dinitro-4-methylbenzoic acid as a host molecule to accommodate guest molecules like 2,6-Dimethylnaphthalene, indicating potential applications in molecular recognition and complexation studies (Pedireddi et al., 1998).

  • Photophysics and Spectroscopy : Pannipara et al. (2017) synthesized dihydroquinazolinone derivatives with structural similarities to the compound , examining their photophysical properties and solvent polarity effects, which could be relevant in the design of light-sensitive materials and sensors (Pannipara et al., 2017).

  • Environmental Degradation Studies : Chen and Cai (2016) used a novel fusant capable of degrading related naphthalene-based compounds, suggesting potential environmental applications in biodegradation and pollution control (Chen & Cai, 2016).

  • Anticancer Research : Salahuddin et al. (2014) investigated compounds structurally related to the compound for their anticancer properties, indicating potential applications in drug development and oncology research (Salahuddin et al., 2014).

  • Catalysis : Tavakoli et al. (2015) reported the use of ZrOCl2·8H2O as a catalyst for the synthesis of compounds including hydroxyl naphthalene-1,4-diones, highlighting potential applications in catalysis and chemical synthesis (Tavakoli et al., 2015).

  • Fluorescence Sensing : Ding et al. (2014) developed a tetrazole derivative for fluorescence sensing of metal ions, suggesting applications in bioimaging and chemical sensing (Ding et al., 2014).

  • Enzyme Inhibition Studies : Zhuang et al. (1997) synthesized compounds for the inhibition of specific enzymes, pointing towards possible uses in biochemistry and pharmaceutical research (Zhuang et al., 1997).

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate

InChI

InChI=1S/C18H17NO2/c1-13-6-4-9-15(12-13)18(20)21-19-17-11-5-8-14-7-2-3-10-16(14)17/h2-4,6-7,9-10,12H,5,8,11H2,1H3/b19-17-

InChI Key

BBZNBHCMNOAMGH-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)O/N=C\2/CCCC3=CC=CC=C32

SMILES

CC1=CC(=CC=C1)C(=O)ON=C2CCCC3=CC=CC=C32

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON=C2CCCC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate
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[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate
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[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate
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[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate
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[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate
Reactant of Route 6
[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate

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